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Abstract

PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat
kinase 2 (LRRK2).[1][2][3] This document provides a comprehensive overview of the discovery,
chemical properties, and mechanism of action of PF-06447475, positioning it as a critical tool
for research in Parkinson's disease and other neurodegenerative disorders. The information is
intended to support researchers, scientists, and drug development professionals in their work
with this compound.

Discovery and Development

PF-06447475, chemically known as 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-
yl]benzonitrile, was identified through a dedicated drug discovery program aimed at developing
potent and selective inhibitors of LRRK2 kinase activity.[1][2] The discovery process involved
the optimization of a novel series of compounds, with a focus on enhancing kinome selectivity,
which was achieved using a surrogate crystallography approach.[1][2] This effort led to the
identification of PF-06447475 as a lead candidate with desirable properties for further
preclinical investigation.[1]

Chemical Properties
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The fundamental chemical and physical properties of PF-06447475 are summarized in the
table below, providing essential information for its handling, storage, and application in
experimental settings.

Property Value Reference

3-[4-(Morpholin-4-yl)-7H-
Chemical Name pyrrolo[2,3-d]pyrimidin-5- [11[2]

yl]benzonitrile

Molecular Formula C17H15N50 [4]
Molecular Weight 305.33 g/mol [5][6]
CAS Number 1527473-33-1 [4][6]
Appearance Solid [4115]
Solubility 10 mM in DMSO [4]

Powder: -20°C for 2 years. In
Storage [3][6]
Solvent: -80°C for 6 months

Mechanism of Action and Biological Activity

PF-06447475 is a potent inhibitor of LRRK2 kinase activity.[3][7] Mutations in the LRRK2 gene,
particularly the G2019S mutation, are linked to an increased risk of Parkinson's disease and
are associated with enhanced kinase activity.[1] By inhibiting LRRK2, PF-06447475 has been
shown to have neuroprotective effects in various models of Parkinson's disease.[3]

The inhibitory activity of PF-06447475 has been quantified in several assays, as detailed in the
table below.
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Assay IC50 Reference
LRRK2 (Wild Type) 3nM [31[7]
LRRK2 (G2019S mutant) 11 nM [6]
Endogenous LRRK2 in
<10 nM [7]

Raw264.7 cells
LRRK2 pS935 in G2019S

o ) 103 nM [7]
BAC-transgenic mice brain
LRRK2 pS1292 in G2019S

o ) 21 nM [7]
BAC-transgenic mice brain
MST1/MST2 22 nM (MST2) [4]

Signaling Pathway

The primary mechanism of action of PF-06447475 involves the direct inhibition of LRRK2

kinase activity, which in turn can modulate downstream signaling pathways implicated in

neurodegeneration and neuroinflammation.
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Inhibition of LRRK2 signaling by PF-06447475.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. The following sections outline the methodologies for key experiments involving PF-
06447475.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol is based on the general description of LRRK2 kinase assays found in the
literature.[1]

Objective: To determine the in vitro inhibitory potency of PF-06447475 against LRRK2 kinase.

Materials:

Recombinant LRRK2 enzyme (Wild Type or G2019S mutant)

LRRKtide peptide substrate

[y-S3P]JATP

Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 2 mM DTT, 0.01% Triton X-100)

PF-06447475 (in DMSO)

96-well plates

Scintillation counter

Procedure:
e Prepare serial dilutions of PF-06447475 in DMSO and then dilute into the kinase buffer.

e In a 96-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the diluted PF-
06447475 or vehicle (DMSO).

e Initiate the kinase reaction by adding [y-33P]ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove
unincorporated [y-33P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of PF-06447475 and determine the
IC50 value using non-linear regression analysis.
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Workflow for the in vitro LRRK2 kinase assay.
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In Vivo Pharmacodynamic Studies in Rats

This protocol is a generalized representation of in vivo studies described for PF-06447475.[3]

Objective: To assess the ability of PF-06447475 to inhibit LRRK2 kinase activity in the brain of
live animals.

Materials:

e Sprague-Dawley rats

o PF-06447475 formulation for oral administration (p.o.)

 Vehicle control

» Brain homogenization buffer

o Antibodies for Western blotting (total LRRK2, phospho-LRRK2 (e.g., pS935))
o Western blotting equipment and reagents

Procedure:

e Acclimate male Sprague-Dawley rats to the housing conditions.

o Administer PF-06447475 or vehicle to the rats via oral gavage at desired doses (e.g., 3 and
30 mg/kg).

» At a specified time point post-dosing (e.g., 2 hours), euthanize the animals and rapidly
harvest the brains.

e Homogenize brain tissue in a suitable lysis buffer containing phosphatase and protease
inhibitors.

o Determine the total protein concentration of the brain lysates.

o Perform Western blot analysis to measure the levels of total LRRK2 and phosphorylated
LRRK2 (pS935).
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e Quantify the band intensities and calculate the ratio of phospho-LRRK2 to total LRRK2.

o Compare the ratios between the vehicle-treated and PF-06447475-treated groups to
determine the in vivo target engagement.

Animal Dosing

Oral administration of
PF-06447475 or vehicle

Tissue Harvest

Brain homogenization

Lysate Preparation

Measure total and
phospho-LRRK2

Western Blotting

Quantify target inhibition

Data Analysis

Click to download full resolution via product page

Workflow for in vivo pharmacodynamic studies.

Conclusion

PF-06447475 is a well-characterized and highly potent LRRK2 inhibitor that serves as an
invaluable tool for investigating the role of LRRK2 in health and disease. Its favorable chemical
and pharmacological properties, including brain penetrance, make it particularly suitable for in
vivo studies related to Parkinson's disease and other neurodegenerative conditions. The
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information and protocols provided in this guide are intended to facilitate further research and
drug development efforts centered on LRRK2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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